Cas no 164331-38-8 (tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate)
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxylicacid, 4-(methylsulfonyl)-, 1,1-dimethylethyl ester
- TERT-BUTYL 4-(METHYLSULFONYL)PIPERAZINE-1-CARBOXYLATE
- tert-butyl 4-methylsulfonylpiperazine-1-carboxylate
- 1-(tert-butoxycarbonyl)-4-methanesulfonylpiperazine
- 1,1-dimethylethyl 4-(methylsulfonyl)-1-piperazinecarboxylate
- 4-methanesulfonyl-piperazine-1-carboxylic Acid tert-butyl Ester
- 4-methylsulfonylpiperazine-1-carboxylic acid tert-butyl ester
- Boc-4-methylsulfonyl-piperazine
- N-(tert-butoxycarbonyl)-N'-methanesulfonyl-piperazine
- 2-methyl-2-propanyl 4-(methylsulfonyl)-1-piperazinecarboxylate
- tert-butyl 4-(methylsulfonyl)piperazinecarboxylate
- 1-(t-Butoxycarbonyl)-4-methanesulphonylpiperazine
- t-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate
- TERT-BUTYL 4-METHANESULFONYLPIPERAZINE-1-CARBOXYLATE
- SCHEMBL56379
- tert-butyl-4-(methylsulfonyl)piperazine-1-carboxylate
- tert-butyl 4-(methylsulfonyl)-piperazinecarboxylate
- 1-Boc-4-Methanesulfonyl-piperazine
- 1-Piperazinecarboxylic acid, 4-(methylsulfonyl)-, 1,1-dimethylethyl ester
- CS-14368
- 164331-38-8
- KEVJRVHXORTWTR-UHFFFAOYSA-N
- tert-butyl 4-(methylsulphonyl)piperazine-1-carboxylate
- FT-0727167
- DTXSID60403715
- 1-(tert-Butoxycarbonyl)-4-(methanesulfonyl)piperazine
- tert-butyl4-(methylsulfonyl)piperazine-1-carboxylate
- N-tert-butoxycarbonyl-N'-methylsulfonylpiperazine
- N-tert-butyloxycarbonyl-N'-methanesulfonyl-piperazine
- A928459
- AKOS003292195
- CS-M1564
- 1-tert-Butoxycarbonyl-4-methanesulfonylpiperazine
- MFCD03942726
- DB-064529
- 1-Boc-4-(methylsulfonyl)piperazine
- STK434543
- tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate
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- MDL: MFCD03942726
- Inchi: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3
- InChI Key: KEVJRVHXORTWTR-UHFFFAOYSA-N
- SMILES: S(C)(N1CCN(C(=O)OC(C)(C)C)CC1)(=O)=O
Computed Properties
- Exact Mass: 264.11400
- Monoisotopic Mass: 264.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- PSA: 75.30000
- LogP: 1.45530
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075165-1g |
Boc-4-methylsulfonyl-piperazine |
164331-38-8 | 95% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 075165-5g |
Boc-4-methylsulfonyl-piperazine |
164331-38-8 | 95% | 5g |
£112.00 | 2022-03-01 | |
| Chemenu | CM335118-100mg |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 100mg |
$29 | 2021-08-18 | |
| Chemenu | CM335118-250mg |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 250mg |
$45 | 2021-08-18 | |
| Chemenu | CM335118-1g |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 1g |
$78 | 2021-08-18 | |
| Chemenu | CM335118-5g |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 5g |
$274 | 2021-08-18 | |
| Chemenu | CM335118-10g |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 10g |
$472 | 2021-08-18 | |
| Chemenu | CM335118-25g |
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate |
164331-38-8 | 95%+ | 25g |
$679 | 2021-08-18 | |
| TRC | B810173-50mg |
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate |
164331-38-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810173-100mg |
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate |
164331-38-8 | 100mg |
$ 65.00 | 2022-06-06 |
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate Suppliers
tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li Wang,Jian Huang,Mei-Juan Su,Jin-Di Wu,Weisheng Liu RSC Adv., 2021,11, 27152-27159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-Butyl 4-(Methylsulfonyl)piperazine-1- carboxylate
Exploring the Versatile Applications of tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8)
In the realm of pharmaceutical intermediates and fine chemical synthesis, tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) has emerged as a compound of significant interest. This piperazine derivative, characterized by its tert-butyl carboxylate and methylsulfonyl functional groups, plays a pivotal role in modern drug discovery and development. Its unique molecular structure makes it a valuable building block for synthesizing more complex molecules, particularly in the creation of bioactive compounds targeting various therapeutic areas.
The growing demand for piperazine-based intermediates like tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate reflects broader trends in pharmaceutical research. With the increasing focus on small molecule drug development and targeted therapies, researchers are constantly seeking high-quality intermediates that offer both structural diversity and reliable synthetic pathways. The presence of both sulfonyl and carbamate protecting groups in this compound provides excellent opportunities for further functionalization, making it particularly valuable in medicinal chemistry applications.
From a chemical perspective, tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) demonstrates several advantageous properties. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while being readily removable when needed. Meanwhile, the methylsulfonyl moiety serves as an excellent leaving group or can participate in various nucleophilic substitution reactions. These features have made this compound particularly useful in the synthesis of heterocyclic compounds and pharmacologically active molecules, addressing current research needs in drug discovery pipelines.
The synthesis and application of tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate align with several cutting-edge research areas. In the context of kinase inhibitor development - a hot topic in oncology research - this intermediate has shown utility in creating novel scaffolds. Additionally, its structural features make it relevant to neuropharmaceutical research, particularly in the design of compounds targeting neurotransmitter systems. The compound's versatility also extends to antibacterial agent development, where modified piperazine structures are increasingly important in addressing antibiotic resistance challenges.
Quality control and characterization of tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) are critical aspects for researchers and manufacturers. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and confirm structural integrity. The compound generally appears as a white to off-white crystalline powder with well-defined melting characteristics, and proper storage conditions (typically at 2-8°C in a dry environment) help maintain its stability over extended periods.
The market for piperazine derivatives like tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate continues to expand, driven by the growing pharmaceutical and biotechnology sectors. Current industry reports highlight increasing demand for high-purity intermediates that can accelerate drug development timelines. This compound's compatibility with various green chemistry principles also makes it attractive in an era where sustainable synthetic approaches are gaining prominence. Manufacturers are responding by optimizing production processes to enhance yield while minimizing environmental impact.
Researchers working with tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate should be aware of several practical considerations. The compound's solubility profile (typically soluble in organic solvents like DCM, DMF, and THF but with limited water solubility) influences reaction design. Safety data indicates standard precautions for handling organic compounds are sufficient, with particular attention to avoiding inhalation or prolonged skin contact. As with all chemical reagents, proper laboratory safety protocols should be followed during use.
Future perspectives for tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) appear promising. The ongoing exploration of piperazine-based pharmacophores in drug discovery suggests sustained demand for this intermediate. Emerging applications in PET tracer development and bioconjugation chemistry may open new avenues for utilization. Furthermore, the compound's potential in covalent inhibitor design - a rapidly growing area in medicinal chemistry - positions it as a valuable tool for addressing challenging biological targets.
For synthetic chemists and pharmaceutical researchers, understanding the reactivity patterns of tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate can lead to more efficient synthetic routes. The compound readily participates in N-alkylation reactions, nucleophilic aromatic substitutions, and various cross-coupling reactions. These transformations enable the construction of diverse molecular architectures, particularly important in fragment-based drug discovery approaches. Recent literature demonstrates its successful application in creating multi-target directed ligands, addressing complex diseases with polypharmacological strategies.
In conclusion, tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) represents a versatile and valuable intermediate in contemporary chemical research. Its unique combination of protective groups and reactive moieties makes it particularly useful in pharmaceutical synthesis, while its stability and handling characteristics ensure practical utility in laboratory settings. As drug discovery efforts continue to evolve toward more sophisticated targets and therapeutic modalities, the importance of reliable, high-quality intermediates like this piperazine derivative will only increase, solidifying its position as a key building block in medicinal chemistry.
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